3-Diethylamino-1-propanol

説明

The exact mass of the compound 1-Propanol, 3-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

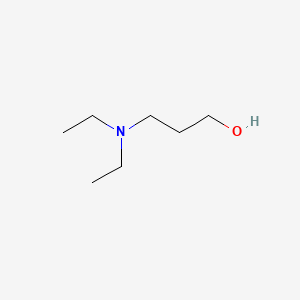

Structure

3D Structure

特性

IUPAC Name |

3-(diethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCYFSZDBICRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060762 | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-93-5 | |

| Record name | 3-(Diethylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylpropanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diethylaminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLAMINO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57YOW5553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the IUPAC Nomenclature of 3-(diethylamino)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the IUPAC name for the chemical compound commonly known as 3-(diethylamino)propan-1-ol, adhering to the principles of chemical nomenclature.

Introduction

The systematic naming of organic compounds is crucial for unambiguous communication in scientific and research contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. This guide will deconstruct the IUPAC name for the compound with the chemical formula C₇H₁₇NO, which contains both an alcohol and an amine functional group.

Determination of the Principal Functional Group

The first step in IUPAC nomenclature is to identify all functional groups present in the molecule and determine the one with the highest priority. The compound , 3-(diethylamino)propan-1-ol, possesses two functional groups:

-

A hydroxyl (-OH) group, characteristic of alcohols.

-

A tertiary amine (-N(C₂H₅)₂) group.

According to IUPAC rules, the alcohol functional group takes precedence over the amine functional group.[1][2][3][4] Consequently, the compound is named as an alcohol, and its systematic name will end with the suffix "-ol".[2][5][6][7] The amine group is treated as a substituent and is denoted by the prefix "amino-".[4]

Identification and Numbering of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group. For 3-(diethylamino)propan-1-ol, the longest carbon chain consists of three carbon atoms. Therefore, the parent alkane is propane (B168953).

Numbering of the carbon chain begins at the end that gives the principal functional group (the hydroxyl group) the lowest possible locant (number).[8][9][10] In this case, the hydroxyl group is on the first carbon, establishing the numbering for the rest of the chain.

Naming of Substituents

With the parent chain and numbering established, the substituent is identified. The diethylamino group, -N(CH₂CH₃)₂, is located on the third carbon of the propane chain.

Assembling the Full IUPAC Name

The final IUPAC name is constructed by combining the names of the substituent and the parent chain.

-

Substituent: The substituent is a diethylamino group at position 3, which is written as "3-(diethylamino)".

-

Parent Chain: The parent chain is a three-carbon alcohol with the hydroxyl group at position 1, which is written as "propan-1-ol".

Combining these components gives the full IUPAC name: 3-(diethylamino)propan-1-ol .

This name is confirmed by various chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) WebBook.[11][12]

Data Presentation

| Property | Value |

| IUPAC Name | 3-(diethylamino)propan-1-ol |

| Molecular Formula | C₇H₁₇NO[11] |

| Molecular Weight | 131.22 g/mol [13] |

| CAS Number | 622-93-5[11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-(diethylamino)propan-1-ol can be found in various chemical literature and databases. A common synthesis involves the reaction of diethylamine (B46881) with 3-chloropropanol.

General Synthesis Protocol:

-

In a reaction vessel, dissolve diethylamine in a suitable solvent, such as ethanol.

-

Slowly add 3-chloropropanol to the solution while stirring.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to deprotonate the resulting ammonium (B1175870) salt.

-

Extract the product with an organic solvent, for instance, diethyl ether.

-

Dry the organic layer over an anhydrous salt, like magnesium sulfate.

-

Remove the solvent via rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure 3-(diethylamino)propan-1-ol.

Mandatory Visualization

The logical relationship for determining the IUPAC name of 3-(diethylamino)propan-1-ol can be visualized as follows:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chemistry - organic-naming compounds with more than one functional group [dynamicscience.com.au]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.1 Names and Structures for Alcohols, Thiols, Ethers, and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]

- 9. youtube.com [youtube.com]

- 10. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 11. 1-Propanol, 3-(diethylamino)- [webbook.nist.gov]

- 12. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-ジエチルアミノ-1-プロパノール 95% | Sigma-Aldrich [sigmaaldrich.com]

3-Diethylamino-1-propanol molecular weight and formula

An In-depth Technical Guide on 3-Diethylamino-1-propanol: Molecular Characteristics

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₇NO | [1][2][3] |

| Linear Formula | (C₂H₅)₂N(CH₂)₃OH | [4] |

| Molecular Weight | 131.22 g/mol | [2][3][4] |

| CAS Number | 622-93-5 | [1][4] |

Experimental Protocols

This document focuses on the fundamental molecular characteristics of this compound. Detailed experimental protocols for specific applications, such as synthesis or use in signaling pathway studies, are beyond the scope of this guide and would be found in relevant published research literature.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Diethylamino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Diethylamino-1-propanol, with the CAS number 622-93-5, is a versatile organic compound characterized by the presence of both a tertiary amine and a primary alcohol functional group.[1][2][3] This bifunctionality makes it a valuable intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical industry.[4] Its unique structural features govern its physical properties and chemical reactivity, which are critical considerations in its application and handling. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its chemical behavior.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a convenient reference for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇NO | [1][2][3] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 81-83 °C at 15 mmHg166 °C at 760 mmHg | [1] |

| Melting Point | -12.63 °C (estimate) | [3] |

| Density | 0.884 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4435 | [1] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |

| Vapor Pressure | 0.155 mmHg at 25 °C | |

| pKa (predicted) | 15.02 ± 0.10 |

Chemical Properties and Reactivity

Solubility Profile

This compound is soluble in water and many organic solvents.[4] Its solubility in water can be attributed to the presence of the polar hydroxyl and amino groups, which can participate in hydrogen bonding. A general assessment of its solubility in various laboratory solvents is outlined in the table below.

| Solvent | Expected Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Toluene (B28343) | Soluble |

| Hexane | Sparingly soluble to insoluble |

Chemical Stability and Reactivity

This compound is a stable compound under standard laboratory conditions. However, its bifunctional nature dictates its reactivity.

-

Basicity: The tertiary amine group imparts basic properties to the molecule, allowing it to react with acids to form the corresponding ammonium (B1175870) salts.

-

Nucleophilicity: The nitrogen atom of the amine and the oxygen atom of the hydroxyl group are both nucleophilic centers. The lone pair of electrons on the nitrogen atom allows it to participate in nucleophilic substitution and addition reactions.

-

Reactions of the Hydroxyl Group: The primary alcohol group can undergo typical reactions of alcohols, such as esterification with carboxylic acids or their derivatives, and oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[5] Reactions with acids are exothermic.[5] It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, notably the broad O-H stretch of the alcohol and the C-N stretch of the amine.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids or those that decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed.

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all ground-glass joints are properly greased and sealed to maintain a vacuum. Use a Claisen adapter to minimize bumping.

-

Sample Preparation: Place the this compound sample in the distillation flask along with a magnetic stir bar for smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure inside the system.

-

Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

-

Distillation: The liquid will begin to boil at a temperature lower than its atmospheric boiling point. Collect the distillate in the receiving flask.

-

Data Recording: Record the temperature at which the liquid is distilling and the corresponding pressure.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic physical property that can be used for identification and purity assessment.

Protocol for Refractive Index Measurement using an Abbe Refractometer:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of this compound in water or a suitable solvent mixture. Also, prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode and the tip of a burette containing the standardized acid.

-

Titration: Slowly add the acid from the burette to the amine solution in small increments. After each addition, record the volume of acid added and the corresponding pH of the solution.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Solubility Testing

A systematic approach to determining the solubility of an organic compound in various solvents.

Protocol for General Solubility Testing:

-

Initial Test in Water: To a small test tube containing approximately 10-20 mg of this compound, add about 0.5 mL of water. Shake the tube vigorously. If the compound dissolves, it is considered water-soluble.

-

Solubility in 5% HCl: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid. The dissolution in acid indicates the presence of a basic functional group, such as an amine.

-

Solubility in 5% NaOH: If the compound is insoluble in water, also test its solubility in a 5% aqueous solution of sodium hydroxide.

-

Solubility in Organic Solvents: Test the solubility in common organic solvents like ethanol, diethyl ether, and toluene using the same procedure as the water solubility test.

Logical Workflow and Relationships

References

A Technical Guide to the Physicochemical Properties of 3-Diethylamino-1-propanol

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of 3-Diethylamino-1-propanol (CAS 622-93-5). It provides a structured overview of its boiling point and density, outlines a relevant experimental synthesis protocol, and includes a visualization of the synthetic workflow.

Physicochemical Data

The boiling point and density of this compound are critical parameters for its application in chemical synthesis and formulation. The following table summarizes these properties as reported in the literature.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 81-83 °C | at 15 mmHg | [1][2] |

| 166 °C | at 760 mmHg | ||

| 189.55 °C (462.7 K) | Not specified | [3] | |

| Density | 0.884 g/mL | at 25 °C | [1][2] |

Experimental Protocols

While specific experimental procedures for the determination of boiling point and density for this compound are not detailed in the cited literature, a standard method for its synthesis via reductive amination is well-established. The following protocol, adapted for the synthesis of a related amino alcohol, illustrates a common methodology in this chemical class.

Protocol: Synthesis of a 3-(Dialkylamino)-1-propanol via Reductive Amination

This protocol describes the synthesis of a 3-(dialkylamino)-1-propanol derivative from an aldehyde and a secondary amine using sodium borohydride (B1222165) as the reducing agent.

Materials:

-

Aldehyde (e.g., 3-hydroxypropanal)

-

Secondary Amine (e.g., Diethylamine)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and diethylamine (B46881) (1.2 eq) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in portions, ensuring the internal temperature remains below 10 °C.

-

Reaction Completion: After the complete addition of sodium borohydride, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the pure 3-(diethylamino)-1-propanol.

Visualized Experimental Workflow

The logical flow of the synthesis described above can be visualized as a directed graph, outlining the progression from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Diethylamino-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Diethylamino-1-propanol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data, this guide synthesizes information from the known physicochemical properties of the molecule and data available for structurally similar compounds to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data for their specific applications.

Core Concepts: Predicting Solubility

This compound (CAS No: 622-93-5) is a polar molecule. Its polarity is primarily attributed to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding, and a tertiary amine (-N(CH₂CH₃)₂) group, which introduces a significant dipole moment. The "like dissolves like" principle of solubility dictates that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

Based on its structure, this compound is expected to be readily soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetone (B3395972), acetonitrile). Its solubility is likely to decrease in non-polar solvents (e.g., hexane (B92381), toluene). For instance, a related compound, 3-Amino-1-propanol, is reported to be soluble in water, alcohol, and ether, and miscible with acetone and chloroform[1]. Another similar compound, 3-Diethylamino-1,2-propanediol, is expected to be mobile in the environment due to its water solubility[2].

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents based on its chemical structure and data from analogous compounds.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydroxyl and amino groups can form strong hydrogen bonds with water molecules. |

| Methanol | Miscible | The molecule can act as both a hydrogen bond donor and acceptor, similar to methanol. | |

| Ethanol | Miscible | Similar to methanol, strong intermolecular forces can be established. | |

| Polar Aprotic | Acetone | Miscible | The polar nature of the carbonyl group in acetone can interact favorably with the polar groups of this compound. |

| Acetonitrile | Soluble | The polar nitrile group should lead to good solubility. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar compounds. | |

| Weakly Polar | Diethyl Ether | Soluble | The ether linkage provides some polarity, and the ethyl groups are similar to the diethylamino group. |

| Ethyl Acetate | Partially Soluble | The ester group offers some polarity, but the overall molecule is less polar than the more polar aprotic solvents. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic ring is unlikely to interact favorably with the polar functional groups of this compound. |

| Hexane | Insoluble | The non-polar aliphatic nature of hexane will not effectively solvate the polar hydroxyl and amino groups. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Method 1: Visual Miscibility/Solubility Test (Qualitative)

This method is a rapid and straightforward way to determine the qualitative solubility of a liquid in a solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes or micropipettes

Procedure:

-

Add 1 mL of the chosen organic solvent to a test tube.

-

To the same test tube, add 1 mL of this compound.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: The formation of two phases is observed, but there is a noticeable decrease in the volume of one of the phases, or the solution appears cloudy (emulsion).

-

Immiscible: Two distinct, clear layers are observed.

-

Method 2: Gravimetric Method for Quantitative Solubility

This method allows for the precise determination of the solubility of a liquid solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe with a filter (if necessary, to remove any undissolved droplets)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, stop the agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, potentially with a filter to avoid transferring any undissolved droplets.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Record the exact mass of the supernatant transferred.

-

Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the this compound remains.

-

Weigh the evaporating dish with the residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a liquid compound like this compound in an organic solvent.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its solubility in various organic solvents for their specific research and development needs.

References

Spectroscopic Profile of 3-Diethylamino-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Diethylamino-1-propanol (CAS No: 622-93-5), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₇NO, with a molecular weight of 131.22 g/mol . The spectroscopic data presented below has been compiled from various public databases and spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.0 | Triplet | 6H |

| -CH₂- (ethyl) | ~2.5 | Quartet | 4H |

| -N-CH₂- | ~2.6 | Triplet | 2H |

| -CH₂-CH₂-OH | ~1.7 | Quintet | 2H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

| Assignment | Chemical Shift (δ) (ppm) |

| -CH₃ (ethyl) | ~12 |

| -CH₂- (ethyl) | ~47 |

| -N-CH₂- | ~52 |

| -CH₂-CH₂-OH | ~28 |

| -CH₂-OH | ~61 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3300 - 3500 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 2970 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 131 | ~5 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [M - CH₂CH₂OH]⁺ |

| 72 | ~50 | [M - CH₂CH₂CH₂OH]⁺ |

| 58 | ~40 | [CH₂=N(CH₂CH₃)]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The NMR spectrum is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: For a liquid sample, a drop of this compound is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The FTIR spectrometer is configured for ATR measurements. A background spectrum of the clean ATR crystal is collected.

-

Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample over a specific range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program, injector temperature, and carrier gas flow rate are optimized to achieve good separation. The mass spectrometer is set to electron ionization (EI) mode, typically at 70 eV.

-

Data Acquisition: The prepared sample is injected into the GC. The components of the sample are separated as they pass through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions.

-

Data Processing: The resulting data is a chromatogram showing the separation of components over time and a mass spectrum for each component. The mass spectrum of the peak corresponding to this compound is analyzed to determine the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermodynamic Properties of 3-Diethylamino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Diethylamino-1-propanol, a substituted alkanolamine, presents a subject of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and the prediction of its behavior in different chemical environments. This guide summarizes the currently available physicochemical data and describes the standard methodologies for the experimental determination of its key thermodynamic parameters.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molar Mass | 131.22 g/mol | [1] |

| CAS Number | 622-93-5 | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 0.884 g/mL at 25 °C | [1][4] |

| Boiling Point | 81-83 °C at 15 mmHg | [1][4] |

| Melting Point | -12.63 °C (estimate) | [3][4] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.4435 | [1][4] |

| Vapor Pressure | 0.155 mmHg at 25 °C | [4] |

Core Thermodynamic Properties: Data Gap and Estimation

A thorough review of scientific literature and chemical databases indicates a lack of experimentally determined data for several core thermodynamic properties of this compound, including:

-

Standard Enthalpy of Formation (ΔfH°)

-

Molar Heat Capacity (Cp)

-

Enthalpy of Vaporization (ΔvapH°)

While placeholders for these values exist in some databases, they are not populated with experimental or validated computational data[5]. In the absence of direct measurements, computational chemistry methods can be employed to estimate these properties[6]. However, for applications requiring high accuracy, experimental determination is indispensable.

Experimental Protocols for Thermodynamic Property Determination

The following sections describe established experimental methodologies that are broadly applicable to alkanolamines and could be employed to determine the thermodynamic properties of this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a liquid organic compound is typically determined using static bomb combustion calorimetry .

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in a calorimeter.

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded to determine the energy of combustion.

-

The standard molar enthalpy of formation is then derived from the standard molar energy of combustion[7].

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using high-temperature Calvet microcalorimetry .

Methodology:

-

A small amount of the liquid sample is introduced into the calorimeter at a constant temperature.

-

The heat flow associated with the isothermal vaporization of the sample is measured.

-

This direct measurement provides the enthalpy of vaporization at the experimental temperature[7].

Alternatively, vapor pressure measurements over a range of temperatures, obtained using an ebulliometer, can be used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation[8].

Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

Methodology:

-

A sample of this compound and a reference material with a known heat capacity are placed in separate pans in the DSC instrument.

-

The instrument heats both the sample and the reference at a controlled rate.

-

The difference in heat flow required to increase the temperature of the sample and the reference is measured.

-

This difference is directly proportional to the heat capacity of the sample[9].

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of an alkanolamine like this compound.

References

- 1. This compound 95 622-93-5 [sigmaaldrich.com]

- 2. 1-Propanol, 3-(diethylamino)- [webbook.nist.gov]

- 3. This compound | 622-93-5 [amp.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. 1-Propanol, 3-(diethylamino)- (CAS 622-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. baes.uc.pt [baes.uc.pt]

3-Diethylamino-1-propanol: A Technical Guide to its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Diethylamino-1-propanol is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structure allows it to participate in a variety of catalytic processes, acting as a nucleophile, a base, and a proton shuttle. While specific, in-depth research on the catalytic mechanism of this compound is not extensively detailed in publicly available literature, its role can be elucidated by examining the well-established catalytic functions of similar amino alcohols. This guide provides a comprehensive overview of the putative mechanisms of action of this compound as a catalyst, drawing on analogous systems in organic synthesis, particularly in polymerization and transesterification reactions.

Core Catalytic Principles of Amino Alcohols

The catalytic activity of amino alcohols like this compound stems from the cooperative action of the amino and hydroxyl groups. The lone pair of electrons on the nitrogen atom of the tertiary amine confers basic and nucleophilic properties, while the hydroxyl group can act as a proton donor or acceptor, and as a coordinating group.

Postulated Mechanism of Action in Ring-Opening Polymerization of Lactide

In this proposed mechanism, the this compound acts as both an initiator and a catalyst. The hydroxyl group of the amino alcohol initiates the polymerization by attacking the carbonyl carbon of the lactide monomer. The tertiary amine moiety can deprotonate the hydroxyl group, increasing its nucleophilicity, or it can activate the lactide monomer by coordinating to the carbonyl group, making it more susceptible to nucleophilic attack.

Proposed Bifunctional Mechanism:

-

Initiation: The hydroxyl group of this compound, potentially activated by an intramolecular hydrogen bond with the amine, attacks the carbonyl carbon of a lactide molecule. This leads to the opening of the lactide ring and the formation of a linear ester with a terminal hydroxyl group.

-

Propagation: The newly formed terminal hydroxyl group of the growing polymer chain, again potentially activated by the tertiary amine of the catalyst or another monomer-catalyst complex, attacks another lactide monomer, extending the polymer chain.

-

Chain Transfer/Termination: Chain transfer and termination events can occur, influencing the final molecular weight and dispersity of the resulting polylactide.

The tertiary amine group is thought to play a crucial role in activating both the initiator and the monomer, as well as in stabilizing the transition states throughout the polymerization process.

Diagram of the Proposed Catalytic Cycle for Lactide Polymerization

Caption: Proposed catalytic cycle for the ring-opening polymerization of lactide initiated by this compound.

Mechanism of Action as a Base Catalyst in Transesterification

In transesterification reactions, this compound can act as a basic catalyst. The general mechanism for base-catalyzed transesterification involves the activation of the alcohol nucleophile.[1]

-

Activation of Nucleophile: The tertiary amine of this compound deprotonates the reactant alcohol, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the original alkoxy group and the formation of the new ester.

-

Proton Transfer: The displaced alkoxide is protonated by the protonated catalyst, regenerating the neutral catalyst and releasing the new alcohol.

The efficiency of this compound as a transesterification catalyst would depend on its basicity and the reaction conditions.

Diagram of the General Base-Catalyzed Transesterification Mechanism

Caption: General mechanism of base-catalyzed transesterification, where this compound can act as the base.

Quantitative Data

Specific quantitative data on the catalytic performance of this compound is scarce in the reviewed literature. For a comprehensive analysis, it is recommended to perform kinetic studies for the specific reaction of interest. The tables below are provided as templates for structuring such experimental data.

Table 1: Template for Kinetic Data in Lactide Polymerization

| Entry | Catalyst Conc. (mol%) | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Table 2: Template for Yield Data in a Model Transesterification Reaction

| Entry | Catalyst Loading (mol%) | Substrate A | Substrate B | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Experimental Protocols

Detailed experimental protocols for reactions catalyzed specifically by this compound are not widely published. The following is a general protocol for the ring-opening polymerization of lactide that can be adapted and optimized for use with this compound as a catalyst/initiator.

General Protocol for Ring-Opening Polymerization of L-Lactide

Materials:

-

L-Lactide (recrystallized and dried under vacuum)

-

This compound (distilled and dried over molecular sieves)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Dry glassware and magnetic stir bar

Procedure:

-

In a glovebox or under a dry inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with L-lactide and a magnetic stir bar.

-

Anhydrous toluene is added to dissolve the monomer.

-

A stock solution of this compound in anhydrous toluene is prepared.

-

The desired amount of the catalyst/initiator stock solution is added to the monomer solution via syringe.

-

The reaction mixture is stirred at the desired temperature for a specified time.

-

Aliquots may be taken periodically to monitor conversion and molecular weight evolution by ¹H NMR spectroscopy and gel permeation chromatography (GPC).

-

Upon completion, the reaction is quenched by the addition of a small amount of a weak acid (e.g., benzoic acid).

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Diagram of a General Experimental Workflow for ROP of Lactide

Caption: A generalized workflow for the ring-opening polymerization of lactide.

Conclusion

This compound possesses the requisite functional groups to act as an effective catalyst in various organic transformations, most notably in ring-opening polymerization and base-catalyzed reactions. While detailed mechanistic studies and quantitative performance data for this specific molecule are not extensively documented, its catalytic behavior can be inferred from the well-established principles of bifunctional amino alcohol catalysis. The proposed mechanisms and general experimental protocols provided in this guide serve as a foundational resource for researchers and professionals in drug development and materials science, enabling further exploration and optimization of reactions catalyzed by this compound. Further empirical investigation is necessary to fully elucidate its catalytic potential and to generate the specific quantitative data required for process scale-up and optimization.

References

Methodological & Application

Application Notes and Protocols: 3-Diethylamino-1-propanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Diethylamino-1-propanol (CAS No: 622-93-5) is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structural arrangement makes it a valuable building block in pharmaceutical synthesis, enabling the construction of complex molecules with diverse pharmacological activities. Its ability to undergo reactions at both the hydroxyl and amino groups allows for its incorporation into a wide range of molecular scaffolds. This document provides an overview of its application in the synthesis of potential antimalarial agents and includes a detailed protocol for the preparation of a representative 1-aryl-3-(diethylamino)propanol derivative.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 622-93-5 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 188-190 °C |

| Density | 0.884 g/mL at 25 °C |

| Solubility | Soluble in water, ethanol (B145695), and ether |

Application in the Synthesis of Antimalarial Agents

Recent research has highlighted the potential of 1-aryl-3-substituted propanol (B110389) derivatives as a promising class of antimalarial agents. In these structures, the this compound moiety serves as a key component, often linked to an aromatic or heteroaromatic ring system. These compounds have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The general synthetic approach involves a two-step process:

-

Mannich Reaction: An appropriate acetophenone (B1666503) is reacted with formaldehyde (B43269) and diethylamine (B46881) hydrochloride to yield a 3-(diethylamino)propiophenone (B1594813) intermediate.

-

Reduction: The carbonyl group of the propiophenone (B1677668) intermediate is then reduced, typically using a reducing agent like sodium borohydride (B1222165), to afford the final 1-aryl-3-(diethylamino)propanol derivative.

A variety of aryl-substituted derivatives can be synthesized using this methodology, allowing for the exploration of structure-activity relationships (SAR) to optimize antimalarial potency.

Quantitative Data: In Vitro and In Vivo Antimalarial Activity

The following table summarizes the biological activity of a selection of 1-aryl-3-(diethylamino)propanol derivatives against Plasmodium falciparum (3D7 strain) in vitro and Plasmodium berghei in vivo.[1]

| Compound ID | Aryl Substituent | In Vitro IC₅₀ (µM) vs. P. falciparum 3D7 | In Vivo Growth Inhibition (%) vs. P. berghei (50 mg/kg/day) |

| 1 | Phenyl | 0.85 | Not Tested |

| 2 | 4-Chlorophenyl | 0.42 | 45 |

| 3 | 2,4-Dichlorophenyl | 0.18 | >50 |

| 4 | 4-Methoxyphenyl | 1.20 | Not Tested |

| 5 | 2-Thienyl | 0.65 | Not Tested |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative antimalarial compound, 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol, based on established synthetic methodologies.

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol

Materials:

-

Diethylamine hydrochloride

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium borohydride

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (Mannich Reaction)

-

To a 250 mL round-bottom flask, add 2',4'-dichloroacetophenone (10 mmol), diethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol).

-

Add ethanol (50 mL) and a few drops of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product, 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride, under vacuum.

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-3-(diethylamino)propan-1-ol (Reduction)

-

Dissolve the 3-(diethylamino)-1-(2,4-dichlorophenyl)propan-1-one hydrochloride (8 mmol) from Step 1 in methanol (40 mL) in a 100 mL round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (16 mmol) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

References

Application Notes and Protocols for Polymerization Using 3-Diethylamino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 3-Diethylamino-1-propanol in the ring-opening polymerization of racemic lactide. The information is based on a model system developed to achieve a high degree of stereoselectivity in the synthesis of polylactide (PLA), a biodegradable polymer with significant applications in the biomedical and pharmaceutical fields.

Introduction

This compound is a versatile chemical compound that has been utilized in the development of a model system for the controlled polymerization of racemic lactide (D,L-LA). In conjunction with an indium(III) halide, it forms a catalytic system that facilitates the stereoselective ring-opening polymerization of lactide. This process is of significant interest for producing polylactide with specific stereochemical properties, which in turn influences its physical and biodegradable characteristics.

The protocol detailed below is based on the research conducted by Agostino Pietrangelo and colleagues, who investigated the mechanistic aspects of this polymerization reaction. Their work demonstrated that this compound, in lieu of a separate alcohol and base, can be used to generate a well-defined indium-based initiator complex.

Experimental Protocols

Materials and Reagents

-

This compound (deapH), anhydrous

-

Indium(III) chloride (InCl₃), anhydrous

-

Racemic lactide (D,L-LA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (for precipitation)

-

Chloroform-d (CDCl₃) for NMR analysis

-

Schlenk flasks and other appropriate glassware

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory equipment (magnetic stirrer, oil bath, etc.)

Protocol 1: In-Situ Preparation of the Indium Catalyst and Polymerization of Racemic Lactide

This protocol describes the in-situ formation of the indium-based catalyst using this compound and its direct application in the polymerization of racemic lactide.

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven and then cooled under a stream of dry nitrogen or argon.

-

Reagent Addition:

-

To the cooled Schlenk flask, add anhydrous indium(III) chloride (InCl₃).

-

Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the InCl₃.

-

Introduce this compound (deapH) to the solution. The molar ratio of InCl₃ to deapH should be 1:1.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the initiator complex.

-

-

Monomer Addition: Add racemic lactide (D,L-LA) to the flask containing the pre-formed catalyst solution.

-

Polymerization:

-

The reaction mixture is stirred at room temperature (approximately 21°C).

-

The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

-

Termination and Polymer Isolation:

-

After the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air.

-

The polymer is precipitated by adding the reaction solution to a large volume of cold methanol.

-

The precipitated polylactide is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

-

Data Presentation

The following table summarizes the typical reaction conditions and resulting polymer characteristics based on the model system.

| Parameter | Value | Reference |

| Catalyst System | InCl₃ / this compound (deapH) | [1][2] |

| Molar Ratio [InCl₃]:[deapH] | 1:1 | [1] |

| Monomer | Racemic Lactide (D,L-LA) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | 21 °C (Room Temperature) | [1] |

| Polymer | Polylactide (PLA) | [1] |

Note: Detailed quantitative data on monomer conversion versus time, molecular weight, and polydispersity index would be dependent on the specific monomer-to-initiator ratio and reaction time, which should be determined empirically for the desired polymer characteristics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the polymerization of racemic lactide using the this compound and indium(III) chloride system.

Caption: Workflow for the polymerization of racemic lactide.

Proposed Reaction Mechanism

The polymerization is proposed to proceed via a coordination-insertion mechanism. The indium complex activates the lactide monomer, followed by nucleophilic attack of the alcohol moiety of the coordinated this compound, leading to ring-opening and chain propagation.

Caption: Proposed mechanism for lactide polymerization.

References

Application Notes and Protocols: 3-Diethylamino-1-propanol as a pH Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Diethylamino-1-propanol is a versatile amino alcohol that finds significant application in various chemical and pharmaceutical contexts. Structurally, it is a tertiary amine with a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] While its role as a synthetic building block is well-documented, its utility as a pH buffer, particularly in alkaline conditions, is a key application for consideration in research and formulation development. Its tertiary amine group allows it to act as a weak base, enabling the preparation of buffer solutions in the alkaline pH range.

Physicochemical Properties and Buffering Capacity

A summary of the relevant physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 3-(Diethylamino)propan-1-ol |

| Synonyms | N,N-Diethyl-3-amino-1-propanol, Diethylpropanolamine |

| CAS Number | 622-93-5 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 81-83 °C at 15 mmHg |

| Density | 0.884 g/mL at 25 °C |

| Solubility | Soluble in water and many organic solvents[1] |

| Estimated pKa (amine) | 9.5 - 10.5 |

Applications in Research and Drug Development

The primary application of this compound as a pH buffer is in chemical reactions and formulations that require stable alkaline conditions.

Control of pH in Chemical Synthesis

In organic synthesis, maintaining a specific pH can be crucial for reaction kinetics, yield, and selectivity. This compound can be used as a non-nucleophilic base and a buffering agent in reactions that are sensitive to pH changes in the alkaline range.

Component in Pharmaceutical Formulations

As a pH modifier, this compound can be used to adjust and buffer the pH of pharmaceutical formulations. This is particularly important for:

-

Improving Drug Solubility and Stability: The solubility and stability of many APIs are pH-dependent. Buffering a formulation in the optimal pH range can enhance the shelf-life and bioavailability of a drug product.

-

Controlling Release Profiles: In controlled-release dosage forms, the pH of the microenvironment can influence the rate of drug dissolution and release.

Use in Biological Assays

While less common than standard biological buffers like Tris or HEPES, this compound could be employed in specific enzymatic assays or cell-based experiments that require a high pH for optimal activity or stability, provided it does not interfere with the biological system. Its potential for such applications should be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer Solution

This protocol describes the preparation of a 0.1 M stock solution of this compound buffer at a desired pH within its buffering range (e.g., pH 9.5).

Materials:

-

This compound (liquid, density = 0.884 g/mL)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Calculate the required volume of this compound:

-

Molecular weight of this compound = 131.22 g/mol .

-

For 1 L of a 0.1 M solution, you need 13.122 g.

-

Volume = Mass / Density = 13.122 g / 0.884 g/mL = 14.84 mL.

-

-

Prepare the base solution:

-

In a 1 L volumetric flask, add approximately 800 mL of deionized water.

-

Carefully measure and add 14.84 mL of this compound to the water.

-

Stir the solution until the this compound is completely dissolved.

-

-

Adjust the pH:

-

Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode in the solution.

-

Slowly add 1 M HCl dropwise while continuously monitoring the pH.

-

Continue adding HCl until the desired pH (e.g., 9.5) is reached. Be cautious not to overshoot the target pH.

-

-

Final Volume Adjustment:

-

Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Storage:

-

Store the buffer solution in a tightly sealed container at room temperature.

-

Visualizations

References

Application Notes and Protocols for 3-Dialkylamino-1-propanol Derivatives as Ligands in Coordination Chemistry

Disclaimer: Extensive literature searches did not yield specific detailed applications or synthetic protocols for 3-Diethylamino-1-propanol as a ligand in coordination chemistry. The following application notes and protocols are based on the closely related and well-documented ligand, 3-Dimethylamino-1-propanol , and its corresponding alkyl derivative, the 3-dimethylamino-1-propyl ligand. The methodologies and data presented are for coordination complexes of this related ligand and should be considered as a reference for potential applications and synthesis involving this compound, with the understanding that modifications may be necessary.

Application Notes: 3-Dimethylamino-1-propyl Metal Complexes as Precursors for Chemical Vapor Deposition (CVD)

The 3-dimethylamino-1-propyl ligand has been successfully employed to synthesize square-planar complexes of Nickel(II), Palladium(II), and Platinum(II). These complexes, with the general formula M[(CH₂)₃NMe₂]₂, feature the ligand chelating to the metal center through a metal-carbon and a metal-nitrogen bond.

A significant application of these complexes is in the field of materials science, specifically as precursors for the Chemical Vapor Deposition (CVD) of thin metal films. The platinum(II) complex, in particular, shows promise due to its thermal stability and ability to sublime, making it a viable candidate for both CVD and Atomic Layer Deposition (ALD) of platinum thin films. These films have applications in semiconductors, computing, energy, and medical devices.

The thermal decomposition of the platinum complex proceeds primarily through a β-hydrogen elimination mechanism, which allows for the deposition of nanocrystalline platinum. The amine byproducts are volatile and can be readily removed from the deposition chamber.

Key Properties and Characteristics:

The thermal stability of the M[(CH₂)₃NMe₂]₂ complexes varies significantly with the metal center. The nickel(II) and palladium(II) complexes are thermally sensitive, decomposing at temperatures above -78 °C and 0 °C, respectively. In contrast, the platinum(II) complex exhibits much greater thermal stability, with a thermolysis onset temperature of 130 °C.[1] This higher stability is crucial for its application as a CVD precursor.

In solution, the palladium and platinum complexes are dynamic, undergoing ring inversion with relatively low activation energies.

Quantitative Data Summary

The following tables summarize key quantitative data for the M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) complexes.[1]

Table 1: Thermal Decomposition and Sublimation Data

| Complex | Decomposition Temperature | Sublimation Conditions |

| Ni[(CH₂)₃NMe₂]₂ | > -78 °C | Not stable for sublimation |

| Pd[(CH₂)₃NMe₂]₂ | > 0 °C | Not stable for sublimation |

| Pt[(CH₂)₃NMe₂]₂ | 130 °C (onset) | 40 °C at 5 mTorr |

Table 2: Activation Energies for Solution Dynamics and Thermolysis

| Complex | Process | Activation Free Energy (ΔG‡) | Temperature |

| Pd[(CH₂)₃NMe₂]₂ | Ring Inversion | 7.9 ± 0.1 kcal mol⁻¹ | 298 K |

| Pt[(CH₂)₃NMe₂]₂ | Ring Inversion | 8.3 ± 0.1 kcal mol⁻¹ | 298 K |

| Pt[(CH₂)₃NMe₂]₂ | Thermolysis in C₆D₆ | 29.9 ± 0.1 kcal mol⁻¹ | 110 °C |

Experimental Protocols

The following are detailed protocols for the synthesis of M[(CH₂)₃NMe₂]₂ complexes. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

Protocol 1: Synthesis of Bis(3-dimethylamino-1-propyl)palladium(II)

-

Preparation of the Grignard Reagent: Prepare a solution of (3-dimethylamino-1-propyl)magnesium chloride in THF.

-

Reaction Setup: In a Schlenk flask, suspend (COD)PdCl₂ (COD = 1,5-cyclooctadiene) in diethyl ether.

-

Reaction: Cool the suspension to -30 °C. Add 2.2 equivalents of the (3-dimethylamino-1-propyl)magnesium chloride solution dropwise to the stirred suspension.

-

Workup: After the addition is complete, allow the reaction mixture to warm to 0 °C. Remove all volatile materials under vacuum.

-

Extraction: Extract the residue with cold (0 °C) pentane (B18724).

-

Crystallization: Filter the pentane extract and concentrate the filtrate under vacuum. Cool the concentrated solution to -20 °C to induce crystallization of the product.

-

Isolation: Isolate the resulting crystals by filtration and dry under vacuum. Note: Solutions of the product should be handled at 0 °C to minimize decomposition.

Protocol 2: Synthesis of Bis(3-dimethylamino-1-propyl)platinum(II)

-

Preparation of the Grignard Reagent: Prepare a solution of (3-dimethylamino-1-propyl)magnesium chloride in THF.

-

Reaction Setup: In a Schlenk flask, suspend (COD)PtCl₂ in diethyl ether.

-

Reaction: Cool the suspension to 0 °C. Add 2.2 equivalents of the (3-dimethylamino-1-propyl)magnesium chloride solution dropwise to the stirred suspension.

-

Workup: After the addition is complete, stir the mixture at 0 °C for a specified time. Remove all volatile materials under vacuum.

-

Isolation: The product can be isolated by either crystallization from diethyl ether or by sublimation at 45 °C and 5 mTorr.[1]

Visualizations

Caption: General workflow for the synthesis of M[(CH₂)₃NMe₂]₂ complexes.

Caption: Schematic of the CVD process using the Pt complex.

References

Application Notes and Protocols: 3-Diethylamino-1-propanol in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Diethylamino-1-propanol as a reagent in esterification reactions. While not a conventional catalyst for general ester synthesis, this amino alcohol serves as a crucial building block, acting as the alcohol component in the formation of esters with significant applications in the pharmaceutical industry. This document outlines its role in direct esterification and transesterification, provides detailed experimental protocols, and discusses the potential mechanistic aspects.

Introduction

This compound is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol functional group.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its primary application in esterification is as the alcohol reactant, leading to the formation of amino-functionalized esters. A prominent example is in the synthesis of local anesthetics structurally related to procaine (B135).[2][3]

Key Applications:

-

Pharmaceutical Synthesis: Used as a key intermediate in the synthesis of drug molecules containing a dialkylaminoalkyl ester moiety.[1]

-

Organic Synthesis: Employed as a nucleophilic alcohol in various esterification and transesterification reactions.

Role of this compound in Esterification

This compound can participate in esterification through two main pathways:

-

Direct Esterification: Reacting directly with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water. This is a classic Fischer-Speier esterification.[4][5]

-

Transesterification: Reacting with an existing ester in the presence of a catalyst (acid or base) to exchange the alcohol group, forming a new ester.[6][7]

The presence of the tertiary amine group can influence the reaction. While it can be protonated under acidic conditions, it is also suggested that the amino group in similar amino alcohols may participate in the reaction mechanism by activating the carboxylic acid through hydrogen bonding, potentially facilitating the nucleophilic attack by the hydroxyl group.[8]

Proposed Catalytic Role of the Amino Group in Amino Alcohols

While this compound is primarily used as a reactant, the amino group in amino alcohols, in general, has been suggested to play a role in accelerating esterification. The proposed mechanism involves the formation of a seven-membered transition state where the amino group activates the carboxylic acid via hydrogen bonding. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

References

- 1. nbinno.com [nbinno.com]

- 2. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. EP0492494A1 - Process for the preparation of procaine - Google Patents [patents.google.com]

Application Note: Synthesis and Characterization of a Novel Hydroxyl-Functionalized Ionic Liquid Derived from 3-Diethylamino-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction